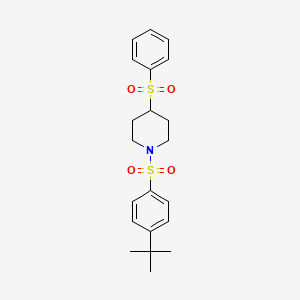

4-(benzenesulfonyl)-1-(4-tert-butylbenzenesulfonyl)piperidine

Description

4-(Benzenesulfonyl)-1-(4-tert-butylbenzenesulfonyl)piperidine is a piperidine derivative featuring dual sulfonyl substituents: a benzenesulfonyl group at position 4 and a 4-tert-butylbenzenesulfonyl group at position 1. Piperidine, a six-membered heterocyclic amine, serves as a scaffold in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets.

Properties

IUPAC Name |

4-(benzenesulfonyl)-1-(4-tert-butylphenyl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4S2/c1-21(2,3)17-9-11-20(12-10-17)28(25,26)22-15-13-19(14-16-22)27(23,24)18-7-5-4-6-8-18/h4-12,19H,13-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWALMLZZKEHRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-1-(4-tert-butylbenzenesulfonyl)piperidine typically involves multi-step organic reactions. One common approach is to start with piperidine and introduce the benzenesulfonyl group through a sulfonylation reaction. This can be achieved using benzenesulfonyl chloride in the presence of a base such as triethylamine. The tert-butylbenzenesulfonyl group can then be introduced through a similar sulfonylation reaction using 4-tert-butylbenzenesulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-1-(4-tert-butylbenzenesulfonyl)piperidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles such as amines or thiols can replace the sulfonyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

4-(benzenesulfonyl)-1-(4-tert-butylbenzenesulfonyl)piperidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-1-(4-tert-butylbenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of sulfonamide-functionalized piperidines. Key structural analogues include:

Key Observations :

- Electronic Effects: Sulfonyl groups are electron-withdrawing, stabilizing negative charges and influencing hydrogen bonding. Dual sulfonyl groups may enhance binding affinity compared to mono-substituted analogues .

- Lipophilicity : The tert-butyl group increases logP values, improving blood-brain barrier penetration relative to polar substituents like hydroxyl or amine groups .

Key Findings :

Challenges :

- Steric hindrance from tert-butyl may require elevated temperatures or catalysts for efficient sulfonylation.

- Purification of di-substituted piperidines necessitates chromatographic techniques due to similar polarity of byproducts .

Biological Activity

Molecular Characteristics

- IUPAC Name : 4-(benzenesulfonyl)-1-(4-tert-butylbenzenesulfonyl)piperidine

- Molecular Formula : C19H24N2O4S2

- Molecular Weight : 396.53 g/mol

Structural Representation

The compound features a piperidine ring substituted with two sulfonyl groups, which are critical for its biological activity. The tert-butyl group enhances lipophilicity, potentially improving membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in cellular pathways. The sulfonamide moiety is known to inhibit carbonic anhydrase and other enzymes, leading to alterations in physiological processes.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluating various sulfonamide compounds showed that those with similar structures to this compound demonstrated efficacy against Gram-positive and Gram-negative bacteria.

| Compound | Activity Against Bacteria | Reference |

|---|---|---|

| This compound | Moderate | |

| Sulfanilamide | Strong | |

| Trimethoprim | Very Strong |

Anticancer Potential

Recent studies have explored the anticancer potential of sulfonamide derivatives. The compound has shown promise in inhibiting tumor cell proliferation in vitro. Notably, it was effective against various cancer cell lines, including breast and colon cancer cells.

Case Study

A recent investigation involved treating MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines with varying concentrations of the compound. The results indicated a dose-dependent inhibition of cell viability:

| Concentration (µM) | MCF-7 Viability (%) | HT-29 Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 80 | 85 |

| 50 | 50 | 60 |

| 100 | 30 | 40 |

These findings suggest that the compound may induce apoptosis in cancer cells, warranting further investigation into its mechanisms.

Toxicological Profile

While the biological activity is promising, the safety profile must also be considered. Preliminary toxicological assessments have shown that high concentrations can lead to cytotoxic effects on normal human cells, indicating a need for careful dosage regulation in therapeutic applications.

Q & A

Q. What are the common synthetic routes for preparing 4-(benzenesulfonyl)-1-(4-tert-butylbenzenesulfonyl)piperidine, and what critical reaction conditions influence yield?

Methodological Answer: The compound is synthesized via sequential sulfonylation of the piperidine core. Key steps include:

- Sulfonylation : Reacting piperidine with benzenesulfonyl chloride and 4-tert-butylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) .

- Order of Substitution : The order of introducing sulfonyl groups impacts regioselectivity. For example, bulky groups like 4-tert-butylbenzenesulfonyl may require protection/deprotection strategies to avoid steric hindrance .

- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane, DMF) enhance reaction efficiency. Elevated temperatures (40–60°C) improve reaction rates but may increase side reactions .

Q. Critical Conditions :

- Stoichiometry : Excess sulfonyl chloride (1.2–1.5 eq) ensures complete substitution.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is typically used to isolate the product with >95% purity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

Q. What are the solubility characteristics of this compound in organic solvents, and how do they influence purification?

Methodological Answer:

- High Solubility : Dichloromethane, DMF, DMSO (due to sulfonyl groups enhancing polarity) .

- Low Solubility : Hexane, ether (requires sonication or heating for dissolution during crystallization).

- Purification Strategy : Use solvent pairs like ethyl acetate/hexane (1:3) for recrystallization. Solubility in methanol is moderate (~10 mg/mL at 25°C), enabling gradient crystallization .

Advanced Research Questions

Q. How can factorial design approaches optimize sulfonylation steps in the synthesis?

Methodological Answer: A 2³ factorial design evaluates three factors:

- Variables : Temperature (40°C vs. 60°C), solvent (DMF vs. dichloromethane), and catalyst (pyridine vs. triethylamine).

- Response Metrics : Yield (%) and purity (HPLC).

- Analysis :

Q. What computational methods predict the reactivity of sulfonyl groups in this compound for further functionalization?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electrophilicity of sulfonyl groups. The 4-tert-butylbenzenesulfonyl group shows lower electrophilicity (ΔE = 1.8 eV) compared to benzenesulfonyl (ΔE = 2.1 eV), making it less reactive toward nucleophiles .

- Molecular Dynamics (MD) : Simulates solvent effects on sulfonyl group accessibility. Polar solvents stabilize the sulfonyl oxygen, reducing reactivity .

Q. How should researchers address contradictory data in biological activity assays (e.g., enzyme inhibition)?

Methodological Answer:

- Source Identification :

- Control Experiments :

Q. What are the stability profiles of this compound under varying storage conditions, and what degradation pathways are observed?

Methodological Answer:

- Stability Tests :

- Storage Recommendations :

Q. Which in vitro models are suitable for evaluating the membrane permeability of this compound?

Methodological Answer:

- Caco-2 Cell Monolayers : Measure apparent permeability (Papp) to predict intestinal absorption. Low Papp (<1 × 10⁻⁶ cm/s) suggests poor bioavailability, necessitating prodrug strategies .

- PAMPA Assay : Correlates with blood-brain barrier penetration. LogP values >3 indicate favorable permeability but potential solubility limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.